3-Methyl-1-(naphthalene-2-carbonyl)piperazine
Description
3-Methyl-1-(naphthalene-2-carbonyl)piperazine is a piperazine derivative featuring a methyl group at the 3-position and a naphthalene-2-carbonyl substituent at the 1-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatile pharmacological profiles, including antiviral, antipsychotic, and receptor-targeting activities .
Properties
IUPAC Name |
(3-methylpiperazin-1-yl)-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-11-18(9-8-17-12)16(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12,17H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBYULGHIAWZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(naphthalene-2-carbonyl)piperazine typically involves the acylation of piperazine derivatives. One common method includes the reaction of 3-methylpiperazine with 2-naphthoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(naphthalene-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene moiety.
Substitution: Various substituted piperazine or naphthalene derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1-(naphthalene-2-carbonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-Methyl-1-(naphthalene-2-carbonyl)piperazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application but often involve key signaling pathways in cells .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Metabolic Stability
Piperazine moieties are often metabolic liabilities due to oxidation or dealkylation. For example, in a study on Chagas disease therapeutics, piperazine-containing compounds exhibited rapid clearance via deethylation and N-oxide formation . Replacing piperazine with isosteres (e.g., 1,4-diazepane) reduced metabolic clearance while retaining potency. Compared to 3-Methyl-1-(naphthalene-2-carbonyl)piperazine, derivatives with saturated heterocycles or steric hindrance near the piperazine nitrogen may offer improved metabolic stability .
Solubility and Physicochemical Properties
Structural modifications significantly impact solubility. For instance:
- Direct attachment of bulky groups (e.g., N-phenylpiperazine in 4(1H)-quinolone 8a) reduces solubility to <20 μM due to increased hydrophobicity.
- Ethylene/methylene spacers (e.g., compounds 8ac , 8j ) improve solubility (80+ μM) by reducing planarity and lowering calculated pKa (~5–7 vs. ≤3.8 for direct-attached analogs) .
The naphthalene-2-carbonyl group in this compound may reduce aqueous solubility compared to analogs with polar spacers but enhance membrane permeability.
Receptor Binding and Selectivity
Piperazine substituents critically influence receptor affinity:
- 5-HT1A Receptor: Derivatives with three-carbon alkyl linkers and acetyl groups (e.g., 3d, 5d) showed subnanomolar 5-HT1A binding. Conversely, replacing piperazine with morpholine abolished activity .
- CCR5 Antagonists: Piperidine N-oxide derivatives (e.g., Sch-350634) achieved nanomolar antiviral activity, emphasizing the importance of lipophilic substituents like trifluoromethylphenyl groups .
Antiviral Activity
Modifications to the piperazine N–H group markedly affect antiviral potency:
- Ethyl piperazine analog 5f : Replacing N–H with –CH2 (4d ) or oxygen (4e ) reduced activity against Rift Valley fever virus .
- Butyl piperazine 9a : Retained antiviral efficacy comparable to the parent compound, highlighting the tolerance for alkyl extensions .
The methyl and naphthoyl groups in this compound may balance steric bulk and hydrophobicity to optimize antiviral activity.
Key Data Tables
Table 1: Solubility and pKa of Piperazine Analogs
| Compound | Spacer | Solubility (μM) | pKa (piperazine N) | Reference |
|---|---|---|---|---|
| 8a (N-phenyl) | None | <20 | ≤3.8 | |
| 8ac | Ethylene | 80+ | 6–7 | |
| 8j | Methylene | 80+ | ~5.0 |
Table 2: Receptor Affinity of Selected Piperazine Derivatives
| Compound | Target | Affinity (Ki) | Selectivity Ratio (5-HT1A/5-HT2A) | Reference |
|---|---|---|---|---|
| 3d | 5-HT1A | 0.3 nM | >100 | |
| Sch-350634 | CCR5 | 1.4 nM | N/A |
Table 3: Metabolic Stability of Piperazine Derivatives
| Compound | Metabolic Pathway | Clearance Rate | Reference |
|---|---|---|---|
| Parent Piperazine | N-deethylation, N-oxidation | High | |
| 1,4-Diazepane | Reduced oxidation | Low |
Biological Activity
Antimicrobial Activity
3-Methyl-1-(naphthalene-2-carbonyl)piperazine has demonstrated significant antimicrobial properties, particularly against both Gram-positive and Gram-negative bacteria . In a study conducted on related naphthalene-based piperazine derivatives, the compounds showed activity against the following bacterial strains:
| Bacterial Strain | Type | Activity |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Active |
| Escherichia coli | Gram-negative | Active |
| Bacillus subtilis | Gram-positive | Active |
| Klebsiella pneumoniae | Gram-negative | Active |
While the exact mechanism of action is not fully elucidated, it is believed that the compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.
Anticancer Properties
Research has indicated that this compound and its analogs exhibit potential anticancer activities. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance, related piperazine derivatives have demonstrated antiproliferative effects against the following cancer cell lines:
| Cancer Cell Line | IC50 Range (μM) |
|---|---|
| HL60 (Leukemia) | 0.69 - 22 |
| K562 (Leukemia) | 0.69 - 22 |
| A549 (Lung cancer) | 0.69 - 22 |
| PC-3 (Prostate cancer) | 0.69 - 22 |
| MCF-7 (Breast cancer) | 0.69 - 22 |
The compound's anticancer activity is thought to be related to its ability to modulate various cellular processes, including cell proliferation and survival pathways.
The biological activity of this compound is believed to involve interactions with specific molecular targets. Some proposed mechanisms include:
- Enzyme inhibition: The compound may inhibit key enzymes involved in cellular processes critical for bacterial survival or cancer cell proliferation.
- Receptor modulation: It might interact with cellular receptors, altering signaling pathways that control cell growth and division.
- DNA interaction: The planar naphthalene moiety could potentially intercalate with DNA, disrupting replication in rapidly dividing cells.
Structure-Activity Relationship
Studies on related compounds have provided insights into the structure-activity relationship of these piperazine derivatives . Key findings include:
- The presence of electron-withdrawing groups on the aromatic ring can enhance antimicrobial activity.
- Lipophilicity plays a crucial role in the compound's ability to penetrate cell membranes.
- Modifications to the piperazine ring can significantly affect the compound's biological activity and selectivity.
Future Research Directions
While this compound shows promise, further research is needed to fully elucidate its biological activity and potential therapeutic applications. Areas for future investigation include:
- Detailed mechanism of action studies
- In vivo efficacy and toxicity evaluations
- Structure optimization to enhance potency and selectivity
- Exploration of potential synergistic effects with existing drugs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
